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Compound of Interest

Compound Name: (±)-2-Chloropropionyl--d4 Chloride

CAS No.: 1219794-98-5

Cat. No.: B572878

Get Quote

Abstract
Precision in quantitative LC-MS/MS and GC-MS relies heavily on the quality of the Internal

Standard (IS). (±)-2-Chloropropionyl-d4 Chloride (CAS: 1219794-98-5) serves as a high-value

electrophilic precursor for synthesizing deuterium-labeled analogs of drugs, herbicides (e.g.,

phenoxy-propionic acids), and metabolic intermediates. This guide outlines the chemical

specifications, handling protocols, and a validated workflow for deploying this reagent to

minimize matrix effects and maximize assay accuracy through Isotope Dilution Mass

Spectrometry (IDMS).

Technical Specifications & Chemical Identity
The utility of this compound lies in its d4-labeling pattern, which provides a +4 Da mass shift,

sufficient to avoid isotopic overlap (cross-talk) with the natural M+0 isotope envelope of most

small molecules (< 500 Da), while retaining chromatographic behavior nearly identical to the

unlabeled analyte.
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Property Specification

Compound Name (±)-2-Chloropropionyl-d4 Chloride

Synonyms
2-Chloropropanoyl chloride-d4;

-Chloropropionyl chloride-d4

CAS Number 1219794-98-5

Chemical Formula (Fully deuterated alkyl chain)

Molecular Weight ~130.99 g/mol (Calculated based on d4)

Isotopic Purity 98 atom % D

Chemical Purity 95% (derivatized GC-FID)

Appearance Colorless to pale yellow fuming liquid

Reactivity
Highly electrophilic; reacts violently with water,

alcohols, and amines.[1][2]

Storage -20°C, under Argon/Nitrogen (Hygroscopic)

Structural Visualization
The deuterium atoms are located on the methyl group (

) and the alpha-carbon (

).

Core Applications
A. Synthesis of SIL-Internal Standards (Primary Use)
Researchers use this reagent to synthesize d4-labeled versions of analytes containing the 2-

chloropropionyl moiety.

Target Analytes: Herbicides (Mecoprop, Dichlorprop), Fentanyl precursors, and chiral

pharmaceutical intermediates.
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Mechanism: Acylation of a nucleophile (amine or alcohol) introduces the d4-labeled moiety.

B. Chiral Derivatization & Isotope Coding
While the reagent is racemic, it can be used in Differential Isotope Labeling (DIL).

Workflow: One sample set is derivatized with unlabeled 2-chloropropionyl chloride, and the

comparator set is derivatized with the d4-variant. The samples are mixed and analyzed

simultaneously, reducing run-to-run variability.

Experimental Protocol: Synthesis of a d4-Labeled
Amide IS
Scenario: You need to quantify a drug metabolite "Analyte-X" (an amine). You will synthesize

"Analyte-X-d4-amide" to use as the Internal Standard.

Phase 1: Safety & Preparation
Hazard: Corrosive, Lachrymator. Releases HCl upon hydrolysis. Work exclusively in a fume

hood.

PPE: Neoprene gloves, chemical splash goggles, lab coat.

Environment: All glassware must be oven-dried (

). Use anhydrous solvents.

Phase 2: Synthesis Workflow (Schotten-Baumann
Conditions)
Reagents:

Substrate (Amine/Alcohol): 0.1 mmol

(±)-2-Chloropropionyl-d4 Chloride: 0.12 mmol (1.2 equivalents)

Base: Triethylamine (
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) or Diisopropylethylamine (DIPEA): 0.15 mmol

Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Procedure:

Dissolution: Dissolve 0.1 mmol of the substrate in 2 mL anhydrous DCM in a septum-capped

vial under nitrogen.

Base Addition: Add 0.15 mmol of

. Cool the mixture to

(ice bath) to control the exothermic reaction.

Reagent Addition: Slowly add 0.12 mmol of (±)-2-Chloropropionyl-d4 Chloride dropwise via a

gas-tight syringe.

Note: If the reagent is stored in a sealed ampoule, open it immediately before use and

purge with inert gas before resealing.

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 1–2 hours.

Monitoring: Check progress via TLC or LC-MS (looking for the M+4 mass shift of the

product).

Quenching: Quench excess acid chloride by adding 100

L of Methanol (reacts to form the volatile methyl ester). Stir for 10 mins.

Workup:

Dilute with 10 mL DCM.

Wash with 5 mL saturated

(removes HCl and unreacted acid).

Wash with 5 mL Brine.
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Dry organic layer over

.[3][4]

Purification: Evaporate solvent under nitrogen. Purify the crude d4-standard via Flash

Chromatography or Preparative HPLC.

Phase 3: Validation of the Internal Standard
Before using the synthesized IS in a bioanalytical assay, validation is required.

Isotopic Contribution (Cross-talk): Inject a high concentration of the d4-IS and monitor the

transition of the unlabeled analyte.

Acceptance Criteria: Signal in the unlabeled channel must be

of the LLOQ (Lower Limit of Quantitation).

Retention Time Matching: The d4-IS should co-elute with the analyte. Deuterium isotope

effects may cause a slight shift (usually the deuterated compound elutes slightly earlier in

Reverse Phase LC), but it must fall within the integration window.

Visualization of Workflows
Logic Diagram: Synthesis & Application
The following diagram illustrates the critical path from Reagent Handling to Mass Spec

Analysis.
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Caption: Workflow for synthesizing and deploying a d4-labeled Internal Standard using 2-

Chloropropionyl-d4 Chloride.

Logic Diagram: Mass Spectral Fragmentation
Understanding where the label ends up is crucial for choosing MRM (Multiple Reaction

Monitoring) transitions.
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CRITICAL: Select Fragment A for
Isotope Dilution Quantification

to maintain specificity.

Click to download full resolution via product page

Caption: Selection of MRM transitions. Ensure the product ion retains the deuterium label for

valid quantification.
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Issue Probable Cause Corrective Action

Low Yield of d4-IS
Hydrolysis of acid chloride due

to moisture.

Use freshly distilled solvents;

purge reaction vessel with

Argon. Verify reagent integrity

(should not be cloudy).

"Cross-talk" in Blank
Isotopic impurity (d3 or d0

presence) in the reagent.

Obtain a Certificate of Analysis

confirming

isotopic purity. Use a higher

mass transition if possible.

Peak Tailing (LC-MS)

Hydrolysis of the chloride on-

column (if analyzing reagent

directly) or interaction of the

amide.

Ensure the derivative is stable.

For the reagent itself,

derivatize with methanol

immediately before GC

analysis.

Scrambling of Label
Acid-catalyzed H/D exchange

at the alpha-position.

Avoid strong acids during

workup. The alpha-proton

(adjacent to Carbonyl and

Chlorine) is acidic. Keep pH

neutral/mildly basic.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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